2-methoxy-5-methyl-N-(3-methyl-4-(2-oxopiperidin-1-yl)phenyl)benzenesulfonamide
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Overview
Description
2-methoxy-5-methyl-N-(3-methyl-4-(2-oxopiperidin-1-yl)phenyl)benzenesulfonamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. This compound features a benzenesulfonamide core, which is known for its diverse biological activities and chemical reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methoxy-5-methyl-N-(3-methyl-4-(2-oxopiperidin-1-yl)phenyl)benzenesulfonamide typically involves multiple steps, starting from commercially available precursors. One common route includes the following steps:
Formation of the benzenesulfonamide core: This can be achieved by reacting 2-methoxy-5-methylbenzenesulfonyl chloride with an appropriate amine under basic conditions.
Introduction of the piperidinyl group: The piperidinyl group can be introduced through a nucleophilic substitution reaction, where the amine group of the benzenesulfonamide reacts with a piperidinyl halide.
Oxidation of the piperidinyl group: The final step involves the oxidation of the piperidinyl group to form the 2-oxopiperidinyl moiety, which can be achieved using oxidizing agents such as potassium permanganate or chromium trioxide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-methoxy-5-methyl-N-(3-methyl-4-(2-oxopiperidin-1-yl)phenyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The piperidinyl group can be further oxidized to form different oxidation states.
Reduction: The sulfonamide group can be reduced to form corresponding amines.
Substitution: The methoxy and methyl groups on the benzene ring can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents like bromine or chlorine, followed by nucleophiles such as amines or alcohols.
Major Products
Oxidation: Formation of higher oxidation state piperidinyl derivatives.
Reduction: Formation of amines from the sulfonamide group.
Substitution: Formation of various substituted derivatives on the benzene ring.
Scientific Research Applications
2-methoxy-5-methyl-N-(3-methyl-4-(2-oxopiperidin-1-yl)phenyl)benzenesulfonamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its structural similarity to known pharmacophores.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-methoxy-5-methyl-N-(3-methyl-4-(2-oxopiperidin-1-yl)phenyl)benzenesulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide group can interact with enzymes and proteins, inhibiting their activity. The piperidinyl group may enhance the compound’s binding affinity and specificity towards certain biological targets.
Comparison with Similar Compounds
Similar Compounds
2-methoxy-5-methyl-N-(1-hydroxy-3-methylbutan-3-yl)aniline: A compound with a similar benzenesulfonamide core but different substituents.
2-Propanone, 1-(4-methoxyphenyl)-: A compound with a similar methoxyphenyl group but different functional groups.
Uniqueness
2-methoxy-5-methyl-N-(3-methyl-4-(2-oxopiperidin-1-yl)phenyl)benzenesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the 2-oxopiperidinyl group differentiates it from other benzenesulfonamide derivatives, potentially leading to unique applications and properties.
Properties
IUPAC Name |
2-methoxy-5-methyl-N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O4S/c1-14-7-10-18(26-3)19(12-14)27(24,25)21-16-8-9-17(15(2)13-16)22-11-5-4-6-20(22)23/h7-10,12-13,21H,4-6,11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QJGISWVEDXCJMG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)S(=O)(=O)NC2=CC(=C(C=C2)N3CCCCC3=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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